![molecular formula C20H18O3S B14327857 4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one CAS No. 109746-00-1](/img/structure/B14327857.png)
4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one is an organic compound with a complex structure that includes a pyranone ring, methoxy and methyl groups, and a phenylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyranone Ring: The initial step involves the formation of the pyranone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as ethyl acetoacetate, with a base like sodium hydride in a solvent like tetrahydrofuran (THF).
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction using a phenylsulfanyl halide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylsulfanyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-6-phenyl-2H-pyran-2-one: Similar structure but lacks the phenylsulfanyl group.
4-Methoxy-6-methyl-2-phenylpyrimidin-5-ylacetic acid: Contains a pyrimidine ring instead of a pyranone ring.
4-Methylphenyl benzoate: An ester with a similar phenyl group but different functional groups.
Uniqueness
4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
109746-00-1 |
|---|---|
Formule moléculaire |
C20H18O3S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]pyran-2-one |
InChI |
InChI=1S/C20H18O3S/c1-14-19(17(22-2)13-18(21)23-14)20(15-9-5-3-6-10-15)24-16-11-7-4-8-12-16/h3-13,20H,1-2H3 |
Clé InChI |
SXYJASKPTNRZHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=O)O1)OC)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
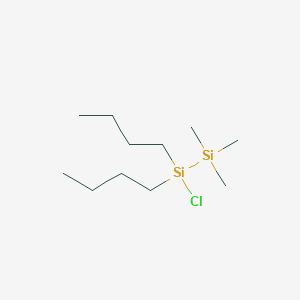
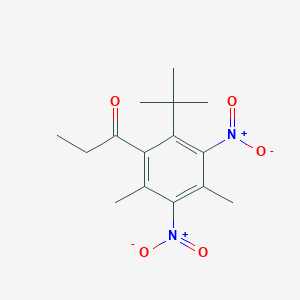
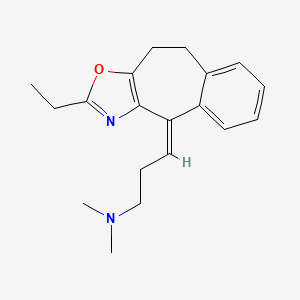



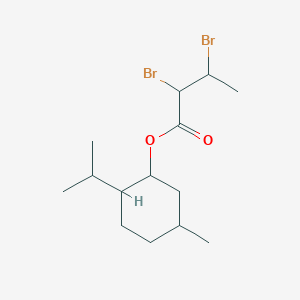
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
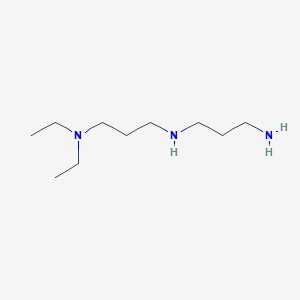
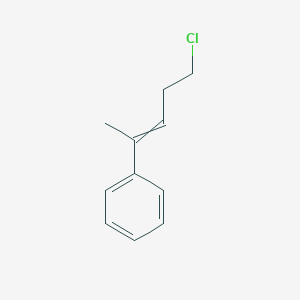


![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
